3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (molecular formula: C₁₈H₁₇BrN₄O₃; molecular weight: 417.26 g/mol) is a heterocyclic molecule featuring a triazolone core fused with a dihydro-1H-1,2,4-triazole ring, substituted with a piperidinyl group linked to a 5-bromofuran-2-carbonyl moiety and a phenyl group . The compound’s ChemSpider ID (34982730) and MDL number (MFCD28805936) confirm its identity in chemical databases, supporting its use in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
5-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-22-19(26)24(14-5-3-2-4-6-14)17(21-22)13-9-11-23(12-10-13)18(25)15-7-8-16(20)27-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPSDECQNROPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of this compound contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.28 g/mol. The presence of a bromofuran moiety and a piperidine ring enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H19BrN4O3 |
| Molecular Weight | 449.28 g/mol |
| CAS Number | 1421474-03-4 |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites, which could disrupt metabolic pathways crucial for cell survival.
Receptor Interaction: It may modulate cellular signaling by interacting with various receptors, influencing physiological responses.
DNA Intercalation: There is potential for this compound to intercalate into DNA, thereby affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effective inhibition against a range of bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
Studies have also explored the antitumor potential of this compound. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through caspase activation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies
A notable case study involved the evaluation of the compound's effects on mice models bearing tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Insights
- Halogen Effects : Bromine’s polarizability in the title compound may enhance binding affinity compared to chloro or fluoro analogs, critical for therapeutic targeting .
- Core Modifications : Replacement of triazolone with pyrazolyl-thiazole () or thiazole () alters electron distribution and steric bulk, impacting bioactivity.
- Substituent Hydrophobicity : Alkoxy groups () vs. bromofuran influence solubility and membrane permeability, directing pharmacokinetic profiles.
Preparation Methods
Core Structural Components
The target molecule comprises three primary subunits:
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5-Bromofuran-2-carbonyl-piperidine : Synthesized via nucleophilic acyl substitution between 5-bromofuran-2-carbonyl chloride and piperidin-4-amine derivatives.
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1-Methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one : Formed through cyclocondensation of phenylhydrazine derivatives with β-keto esters under acidic conditions.
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Coupling of subunits : Achieved via nucleophilic substitution or metal-catalyzed cross-coupling.
Synthesis of 5-Bromofuran-2-carbonyl-piperidine
The piperidine intermediate is prepared through a two-step protocol:
Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride
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Reactants : 5-Bromofuran-2-carboxylic acid, thionyl chloride (SOCl₂).
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Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours.
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Yield : 85–92% (isolated via solvent evaporation under reduced pressure).
Step 2: Piperidine functionalization
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Reactants : Piperidin-4-amine, 5-bromofuran-2-carbonyl chloride, triethylamine (TEA).
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Conditions : Stirring in DCM at 0–5°C for 2 hours, followed by room-temperature reaction for 12 hours.
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Workup : Extraction with NaHCO₃ (5%), drying over MgSO₄, and column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Triazole Ring Formation and Functionalization
Cyclocondensation for Triazolone Synthesis
The 1,2,4-triazol-5-one core is synthesized via hydrazine-carbonyl cyclization:
Reactants :
Conditions :
Yield : 70–75% after recrystallization from ethanol.
N-Methylation of Triazolone
Reactants :
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Triazolone intermediate, methyl iodide (CH₃I), potassium carbonate (K₂CO₃).
Conditions :
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Reflux in acetonitrile (MeCN) for 6 hours.
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Workup : Filtration, solvent evaporation, and recrystallization from methanol.
Yield : 82–88%.
Coupling of Piperidine and Triazole Subunits
Nucleophilic Substitution Approach
Reactants :
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1-Methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, 1-(5-bromofuran-2-carbonyl)piperidin-4-yl mesylate.
Conditions :
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Stirring in dimethylformamide (DMF) with K₂CO₃ at 80°C for 24 hours.
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Catalyst : Potassium iodide (KI, 10 mol%) to enhance nucleophilicity.
Yield : 65–70% after silica gel chromatography (EtOAc/hexane 1:2).
Palladium-Catalyzed Cross-Coupling
Reactants :
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4-Bromo-1-methyltriazolone, 1-(5-bromofuran-2-carbonyl)piperidin-4-ylboronic acid.
Conditions :
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Suzuki-Miyaura coupling with Pd(PPh₃)₄ (5 mol%), Na₂CO₃, in toluene/water (3:1) at 90°C for 12 hours.
Optimization and Process Scalability
Solvent and Temperature Effects
Catalytic Enhancements
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DBU (1,8-Diazabicycloundec-7-ene) : Improves coupling efficiency by deprotonating intermediates (yield increase from 65% to 80%).
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Microwave-assisted synthesis : Reduces triazole formation time from 8 hours to 45 minutes (comparable yield: 72%).
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
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HPLC : >98% purity achieved using C18 column (MeCN/H₂O 70:30, 1 mL/min).
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XRD : Confirms crystalline structure with space group P2₁/c.
Challenges and Alternative Routes
Byproduct Formation
Q & A
Q. What are the recommended synthetic routes for preparing 3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Condensation : React 5-bromofuran-2-carboxylic acid with piperidin-4-amine to form the piperidine-furan intermediate.
Cyclization : Introduce the triazolone ring using 1-methyl-4-phenyl-1,2,4-triazol-5-one under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
Purification : Use flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
Key challenges include managing steric hindrance during cyclization and ensuring anhydrous conditions to avoid hydrolysis of the bromofuran moiety.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at N1, phenyl at C4) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>95%) and detect by-products .
- HRMS : Confirm molecular weight (C₂₀H₂₀BrN₅O₃; calculated [M+H]⁺: 466.07) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Compound Stability : Conduct stability studies under assay conditions (pH, temperature) via HPLC to rule out degradation .
- Cellular Models : Compare results across multiple cell lines (e.g., HCT-116 vs. MCF-7 for anticancer activity) to identify cell-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace bromofuran with chlorofuran or benzofuran) .
- Biological Testing : Screen analogs against target enzymes (e.g., CYP450 for metabolic stability) or receptors (e.g., EGFR for anticancer activity) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase (antimicrobial) or kinase domains (anticancer) .
Q. What advanced techniques resolve the compound’s conformational dynamics in solution?
- Methodological Answer :
- NOESY NMR : Identify spatial proximity between the piperidine and triazolone rings to assess flexibility .
- X-ray Crystallography : Determine solid-state conformation (if crystals are obtainable) and compare with computational predictions (e.g., DFT-optimized structures) .
- Molecular Dynamics Simulations : Simulate solvation effects in water/DMSO to study hydrogen bonding with the carbonyl group .
Q. How can researchers address poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the triazolone carbonyl .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
